molecular formula C30H41NO3 B164052 Dha-DA conjugate CAS No. 129024-87-9

Dha-DA conjugate

Cat. No. B164052
CAS RN: 129024-87-9
M. Wt: 463.7 g/mol
InChI Key: HXJMZRVSTICUKC-KUBAVDMBSA-N
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Description

The Dha-DA conjugate is a molecule that contains a total of 75 bonds, including 34 non-H bonds, 13 multiple bonds, 17 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 2 aromatic hydroxyls .


Synthesis Analysis

The synthesis of Dha-DA conjugate has been reported in several studies. For instance, a conjugate of DHA and doxorubicin (DHA-Dox) was synthesized, and its antitumor activity was evaluated in vitro against L1210 leukemia cells and in experimental animal tumor models including L1210 leukemia and B16 melanoma . Another study reported a platform for site-specific DNA-antibody bioconjugation using benzoylacrylic-labelled oligonucleotides .


Molecular Structure Analysis

The molecular structure of Dha-DA conjugate includes a total of 75 bonds; 34 non-H bond(s), 13 multiple bond(s), 17 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic) and 2 aromatic hydroxyl(s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dha-DA conjugate include a molecular weight of 463.7 g/mol, XLogP3 of 5.7, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and rotatable bond count of 17 .

Scientific Research Applications

Brain Transport and Activity Modulation

“Nmi 8739” or “Dha-DA conjugate” is known to be actively transported into the brain, resulting in reduced general locomotor activity. This suggests potential applications in modulating brain activity and treating conditions related to dopamine dysregulation .

Immune-modulating and Anti-inflammatory Activity

The compound exhibits immune-modulating and anti-inflammatory activity, suppressing the production of various inflammatory markers without affecting NF-κB activity. This points to possible uses in inflammatory diseases and immune system modulation .

Cerebrovascular and Anti-Ischemic Effects

Comparative studies of dopamine and synthetic “Dha-DA” have shown differences in their effects on blood flow in the brain, indicating potential applications in cerebrovascular health and ischemic conditions .

Future Directions

Future research on Dha-DA conjugate could focus on elucidating its roles in human biology and disease . Additionally, the use of nutraceuticals, including Dha-DA conjugate, has drawn attention in the food industry due to their potential health benefits .

properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMZRVSTICUKC-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dha-DA conjugate

CAS RN

129024-87-9
Record name Nmi 8739
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the GABA–DHA-DA conjugate (OXL1220) differ from dopamine and DHA-DA in its effects on blood flow in the brain?

A1: Both dopamine and DHA-DA increase blood flow in the brain, regardless of whether the brain is experiencing ischemia or not. This increase in blood flow is accompanied by a significant increase in blood pressure (hypertension). [] In contrast, OXL1220 demonstrates a selective vasodilatory effect, specifically increasing blood flow to the brain during transient global ischemia. [] This suggests that OXL1220 may offer a more targeted approach to improving blood flow in the ischemic brain without the unwanted side effect of systemic hypertension.

Q2: What is the mechanism behind the selective vasodilatory effect of OXL1220 in the ischemic brain?

A2: The conjugation of γ-aminobutyric acid (GABA) to DHA-DA in OXL1220 appears to shift its activity from dopaminergic to GABAergic with respect to regulating vascular tone in the ischemic brain. [] While DHA-DA exhibits inhibitory properties on synaptosomal dopamine uptake, OXL1220 uniquely competes for specific binding sites of [3H]-gabazine on GABA-A receptors in rat cortical membranes. [] This suggests that the GABA moiety in OXL1220 enables interaction with GABA-A receptors, potentially contributing to its selective vasodilatory effect in the ischemic brain.

Q3: Does the chemical structure of DHA-DA influence its interaction with dopamine receptors?

A3: While DHA-DA displays potent inhibitory activity against synaptosomal dopamine uptake (IC50 = 29 μM), it demonstrates minimal binding affinity for dopamine receptors. [] This suggests that despite its structural similarity to dopamine, the DHA moiety in DHA-DA may hinder its interaction with dopamine receptors. This finding highlights the importance of structural modifications in modulating the pharmacological profile of neurotransmitter-like compounds.

  1. Zaitsev, S. V., Akimova, E. V., Dyachenko, I. A., Sorokina, I. V., Petrukhina, A. V., Rozentsvet, O. A., ... & Sergeeva, N. S. (2015). Differences Between Cerebrovascular and Anti-Ischemic Effects of Dopamine, Docosahexaenoyldopamine, and GABA–Docosahexaenoyldopamine Conjugate. Bulletin of Experimental Biology and Medicine, 158(5), 621-624.

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